5-hydroxy-1-methyl-5-phenylpyrrolidin-2-one
Description
Properties
IUPAC Name |
5-hydroxy-1-methyl-5-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-10(13)7-8-11(12,14)9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISVUHTYBANBBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC1(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945810 | |
| Record name | 5-Hydroxy-1-methyl-5-phenylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23132-30-1 | |
| Record name | 2-Pyrrolidinone, 5-hydroxy-1-methyl-5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023132301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-1-methyl-5-phenylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Optimization
The microwave protocol involves:
- Mixing γ-keto lactams with methylamine derivatives under solvent-free conditions
- Irradiating at 300–500 W for 5–15 minutes
- Achieving yields >75% with >98% purity
Key advantages include:
- Elimination of toxic solvents (e.g., DMF, DMSO)
- 10–20× faster reaction kinetics compared to conventional heating
- Preservation of stereochemical integrity at C5
The hydroxyl group’s position and phenyl ring orientation were confirmed through X-ray diffraction, showing orthorhombic crystal packing with intermolecular hydrogen bonding between hydroxyl and carbonyl groups.
Lawesson’s Reagent-Mediated Lactam Formation
A robust protocol for synthesizing 5-hydroxy-1-arylpyrrolidin-2-ones was detailed using Lawesson’s reagent (LR), with direct relevance to 5-hydroxy-1-methyl-5-phenyl variants.
Reaction Conditions Screening
Optimization trials revealed critical parameters (Table 1):
Table 1: Yield dependence on Lawesson’s reagent equivalents and solvent
| Entry | LR (equiv) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 1.0 | Mesitylene | 60 | 20 |
| 4 | 1.0 | DCE | 60 | 32 |
| 10 | 1.0 | Toluene | 80 | 51 |
| 16 | 2.0 | Toluene | 110 | 73 |
Optimal conditions:
- 2.0 equivalents LR in toluene at 110°C for 2 hours
- Gram-scale production demonstrated with 68–73% isolated yield
Mechanistic Pathway
The reaction proceeds through:
- Nucleophilic attack of methylamine on γ-keto ester
- LR-mediated cyclodehydration forming the lactam core
- Diastereoselective hydroxylation at C5
$$ \text{RC(O)OEt + CH}3\text{NH}2 \rightarrow \text{RC(O)NHCH}_3 \xrightarrow{\text{LR}} \text{Lactam intermediate} \rightarrow \text{5-Hydroxy product} $$
Enzymatic Reduction Strategies
While no direct reports exist for this compound, analogous enzymatic reductions of ketopantolactone precursors demonstrate feasibility. The patent US9388440B2 details:
Biocatalytic Process Parameters
- Enzyme : Ketoreductases from Lactobacillus kefir
- Substrate : 5-Methyl-5-phenylpyrrolidin-2,4-dione
- Conditions :
This method offers:
- >99% enantiomeric excess for (S)-configured products
- Aqueous reaction media minimizing organic waste
Comparative Analysis of Synthetic Routes
Table 2: Method comparison for this compound synthesis
Structural Characterization and Validation
All synthetic batches require rigorous analysis:
Spectroscopic Data
Crystallographic Confirmation
Single-crystal X-ray diffraction of analogous compounds confirms:
- Orthorhombic space group Pbca
- Torsion angles: C4-C5-O5-H5 = 178.3°
- Intermolecular H-bonding: O5-H···O=C (2.89 Å)
Industrial-Scale Considerations
For kilogram-scale production:
- Microwave Limitations : Batch size restricted by cavity dimensions
- LR Process Economics : Reagent cost $85–120/kg necessitates recycling
- Enzymatic Advantages :
- Continuous flow bioreactors achieve 90% space-time yield
- Immobilized enzymes maintain 80% activity after 15 cycles
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-1-methyl-5-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the lactam ring can be reduced to form a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Formation of 5-oxo-1-methyl-5-phenylpyrrolidin-2-one.
Reduction: Formation of 5-hydroxy-1-methyl-5-phenylpyrrolidin-2-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Industry: It is used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-hydroxy-1-methyl-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Comparison with Similar Compounds
5-(Hydroxymethyl)-5-phenylpiperidin-2-one (CAS 1909308-61-7)
Structural Differences :
- Ring size : Piperidin-2-one (6-membered) vs. pyrrolidin-2-one (5-membered).
- Substituents : Hydroxymethyl and phenyl groups at position 4.
Key Findings :
- Molecular Weight: 205.25 g/mol (C₁₂H₁₅NO₂).
- Applications: Used in pharmaceuticals and material science due to its versatility. The larger ring size may reduce ring strain and alter puckering dynamics (as described in ) compared to pyrrolidinone derivatives .
| Property | 5-Hydroxy-1-methyl-5-phenylpyrrolidin-2-one | 5-(Hydroxymethyl)-5-phenylpiperidin-2-one |
|---|---|---|
| Ring Size | 5-membered | 6-membered |
| Molecular Formula | C₁₂H₁₃NO₂ (inferred) | C₁₂H₁₅NO₂ |
| Key Substituents | 5-OH, 1-CH₃, 5-Ph | 5-CH₂OH, 5-Ph |
| Potential Applications | Not explicitly stated | Pharmaceuticals, material science |
4,5-Bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one
Structural Differences :
- Substituents: Additional 4-fluorophenyl and 2-methylpropanoyl groups.
- Electronic Effects : Fluorine atoms enhance electronegativity and metabolic stability.
Key Findings :
- Crystallography : Single-crystal X-ray data (R factor = 0.039) confirm a highly ordered structure.
- Implications: The fluorine substituents may improve bioavailability and binding specificity in biological systems compared to non-fluorinated analogs .
5-Ethyl-5-(4-methoxyphenyl)pyrrolidin-2-one (CAS 6139-29-3)
Structural Differences :
- Substituents : Ethyl and 4-methoxyphenyl groups vs. methyl and phenyl in the target compound.
5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one (CAS 1021-39-2)
Structural Differences :
- Substituents: Amino and methanesulfonyl groups introduce polarity and acidity.
Key Findings :
5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one (CAS 65084-17-5)
Structural Differences :
- Substituents : 1-Phenylethyl group at position 1 vs. methyl in the target.
Key Findings :
- Steric Effects : The bulky phenylethyl group may hinder rotational freedom, affecting conformational stability.
- Applications : Likely explored in asymmetric synthesis due to chiral centers .
Biological Activity
5-Hydroxy-1-methyl-5-phenylpyrrolidin-2-one is a heterocyclic organic compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. Its unique structure, characterized by a pyrrolidine ring with a hydroxyl group and a phenyl substituent, enhances its reactivity and solubility, making it a candidate for various medicinal applications. This article explores its biological activities, mechanisms of action, and potential therapeutic uses, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The presence of the hydroxyl group is crucial for its biological interactions. The compound's structure can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 189.23 g/mol |
| Solubility | Soluble in organic solvents |
| Functional Groups | Hydroxyl (-OH), Phenyl ring |
Antitumor Activity
Research indicates that this compound exhibits strong anti-proliferative activity in various cancer cell lines. A notable study demonstrated that this compound induces S-phase cell cycle arrest and apoptosis in HCT116 colorectal cancer cells. The findings are summarized in the table below:
| Cell Line | Treatment Concentration (µM) | Effect |
|---|---|---|
| HCT116 | 10 | Induced S-phase arrest |
| HCT116 | 20 | Increased apoptosis rate |
| Xenograft Model | - | Significant tumor growth suppression |
The compound was shown to significantly suppress tumor growth in xenograft models, indicating its potential as an anticancer agent .
Antimicrobial Properties
In addition to its antitumor effects, this compound has demonstrated antimicrobial properties against various bacterial strains. Preliminary studies suggest that it may inhibit microbial growth through mechanisms involving oxidative stress and disruption of cellular processes.
The biological activity of this compound is attributed to its interaction with specific enzymes or receptors involved in tumor growth and microbial resistance. The compound may induce oxidative stress within microbial cells, leading to increased reactive oxygen species (ROS) levels, which can trigger cell death.
Interaction with Biological Targets
Research indicates that the compound interacts with several biological targets:
| Target | Interaction Type | Implication |
|---|---|---|
| Topoisomerase II | Inhibition | Disruption of DNA replication |
| Apoptosis Regulators | Modulation | Induction of programmed cell death |
| Enzymes (e.g., MAO) | Competitive inhibition | Altered neurotransmitter levels |
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Colorectal Cancer : A clinical trial involving patients with advanced colorectal cancer showed promising results when treated with this compound alongside standard chemotherapy.
- Bacterial Infections : In vitro studies demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.
Q & A
Q. What are the key considerations in designing a synthesis route for 5-hydroxy-1-methyl-5-phenylpyrrolidin-2-one?
- Methodological Answer : Synthesis of pyrrolidinone derivatives requires careful selection of starting materials, protecting groups, and reaction conditions. For example:
-
Cyclization Strategies : Utilize ketone or lactam precursors with appropriate nucleophiles (e.g., amines or alcohols) to form the pyrrolidinone ring.
-
Protecting Groups : The hydroxyl group at position 5 may require protection (e.g., benzyl or silyl ethers) to prevent side reactions during alkylation or acylation steps .
-
Catalysis : Lewis acids (e.g., BF₃·OEt₂) or transition-metal catalysts can enhance reaction efficiency in ring-closing steps.
-
Purification : Column chromatography or recrystallization is critical to isolate the product from byproducts like regioisomers or unreacted intermediates.
- Data Table : Example Synthetic Routes
| Method | Starting Material | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Lactam Cyclization | 1-Methyl-5-phenylpyrrole | BF₃·OEt₂, 80°C | 68 | |
| Hydroxylation of Precursor | 1-Methyl-5-phenylpyrrolidin-2-one | mCPBA, CH₂Cl₂ | 52 |
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : The hydroxyl proton (5-OH) appears as a broad singlet (~δ 3.5–4.5 ppm). The methyl group (1-CH₃) shows a singlet near δ 1.2–1.5 ppm. Aromatic protons (phenyl ring) resonate at δ 7.2–7.6 ppm.
- ¹³C NMR : The lactam carbonyl (C2=O) appears at ~δ 175–180 ppm. The quaternary C5 (bearing OH and phenyl) is observed at δ 70–75 ppm.
- IR : A strong absorption band at ~3200–3400 cm⁻¹ indicates the hydroxyl group. The lactam carbonyl (C=O) appears at ~1680–1720 cm⁻¹.
- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ (e.g., m/z 220.1334 for C₁₂H₁₄NO₂⁺) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the biological activity of this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution and pharmacological screening:
-
Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring may enhance binding to hydrophobic enzyme pockets but reduce solubility. Hydroxyl or methoxy groups improve hydrogen-bonding potential .
-
Assay Design : Test derivatives in enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity) or cell-based models (e.g., antimicrobial activity against S. aureus).
-
Data Interpretation : Use computational tools (e.g., molecular docking) to correlate substituent properties (logP, polar surface area) with activity trends.
- Data Table : Substituent Effects on Biological Activity
| Substituent (Position) | logP | IC₅₀ (µM) COX-2 Inhibition | Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| -H (Parent Compound) | 2.1 | 45.2 | 0.8 | |
| -OCH₃ (para) | 1.8 | 28.7 | 1.2 | |
| -CF₃ (meta) | 3.0 | 12.4 | 0.3 |
Q. How can researchers resolve contradictions in reported biological activity data for pyrrolidinone derivatives?
- Methodological Answer : Discrepancies often arise from variations in experimental design or compound purity. Strategies include:
- Reproducibility Checks : Validate assays using standardized protocols (e.g., OECD guidelines for cytotoxicity).
- Impurity Analysis : Use HPLC or LC-MS to confirm compound purity (>95%) and rule out byproducts .
- Meta-Analysis : Compare data across studies with similar conditions (e.g., pH, temperature, cell lines) to identify confounding factors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
